
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Antibacterial, Antifungal, and Anthelmintic Properties N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide derivatives have been recognized for their significant antibacterial, antifungal, and anthelmintic activities. Certain derivatives, upon biological screening, have shown promising results against various pathogens, indicating their potential use in treating infections and infestations caused by bacteria, fungi, and worms (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
2. Antimicrobial and Heterocyclic Compound Synthesis Compounds related to this compound have been used as precursors for synthesizing a variety of heterocycles incorporating the sulfamoyl moiety. These synthesized compounds, with cyanoacetamide as a core, have exhibited noteworthy in vitro antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Darwish, Atia, & Farag, 2014).
3. Antioxidant Activity and Coordination Complexes Pyrazole-acetamide derivatives, structurally related to this compound, have been synthesized and used to form coordination complexes with metals like Co(II) and Cu(II). These complexes have shown significant antioxidant activity in vitro, indicating their potential therapeutic applications in managing oxidative stress-related conditions (Chkirate et al., 2019).
4. Antimalarial and Antiviral Activities Derivatives of N-(phenylsulfonyl)acetamide, including compounds similar to this compound, have demonstrated potential antimalarial activity in vitro. Additionally, molecular docking studies have shown these compounds to have binding affinities against proteins associated with SARS-CoV-2, suggesting possible antiviral applications (Fahim & Ismael, 2021).
5. Anti-inflammatory and Analgesic Properties Certain derivatives, such as 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, have been synthesized and evaluated for their in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities. These compounds have displayed notable activities, suggesting their therapeutic potential in pain management and inflammation reduction (Nayak et al., 2014).
6. Memory Enhancement Effects Derivatives like 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide have shown effects on enhancing memory ability in mice, indicating potential applications in cognitive disorders or age-related memory decline (Li Ming-zhu, 2008).
7. Antipsychotic Evaluation Aryl piperazine derivatives, including structures related to this compound, have been synthesized and evaluated for their antipsychotic activity. These compounds have shown promising results in pharmacological evaluations, indicating their potential in treating psychiatric disorders (Bari, Saravanan, & Ahmad, 2019).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imatinib, are known to inhibit the activity of tyrosine kinases .
Mode of Action
Similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .
Biochemical Pathways
It can be inferred that the compound may affect pathways involving tyrosine kinases, given the mode of action of similar compounds .
Pharmacokinetics
Modifications in physicochemical properties (size, charge, lipophilicity) of similar compounds have been reported to improve the pharmacokinetic profile .
Result of Action
Similar compounds have been reported to have anti-tubercular activity .
Eigenschaften
IUPAC Name |
N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-13(22)19-14-2-4-15(5-3-14)25(23,24)21-10-8-20(9-11-21)16-12-17-6-7-18-16/h2-7,12H,8-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVMEJQRYNRLJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
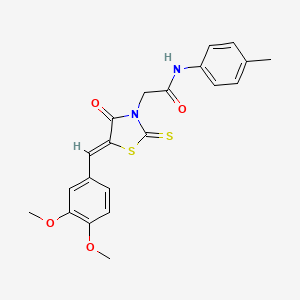
![(1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2640325.png)
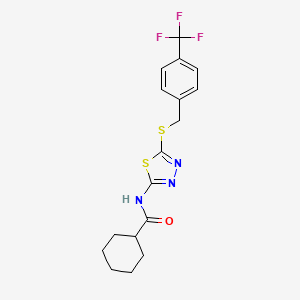
![potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2640327.png)
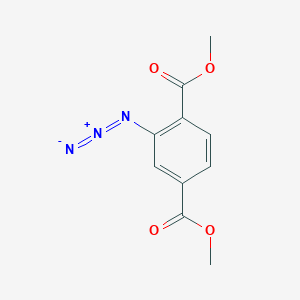
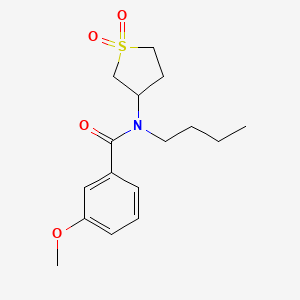
![5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2640332.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2640333.png)
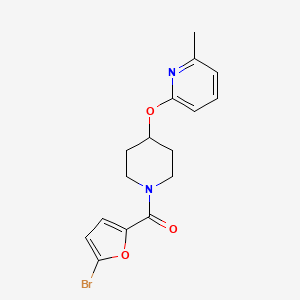
![1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2640340.png)

![3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2640342.png)
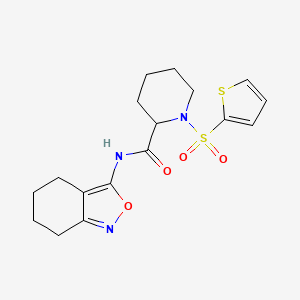
![2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B2640344.png)
